molecular formula C21H19Br2N3O5 B11476192 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N'-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide

Cat. No.: B11476192
M. Wt: 553.2 g/mol
InChI Key: LYPBVXVFWBVETA-KTZMUZOWSA-N
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Description

5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide is a complex organic compound that has garnered interest in the scientific community due to its unique structure and potential applications. This compound features a benzodioxole moiety, which is known for its biological activity, and an oxazole ring, which is often found in compounds with medicinal properties.

Preparation Methods

The synthesis of 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide involves several steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through a series of reactions starting from catechol and methylene chloride, followed by bromination to introduce the bromine atoms.

    Synthesis of the Oxazole Ring: The oxazole ring is typically formed through a cyclization reaction involving an appropriate precursor such as an α-haloketone and an amide.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxazole moieties through a condensation reaction with a hydrazide derivative.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The bromine atoms in the benzodioxole ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly those with potential biological activity.

    Biology: The compound’s structure suggests it may have activity against certain biological targets, making it a candidate for drug discovery and development.

    Medicine: Due to its potential biological activity, it could be investigated for use in treating various diseases, particularly those involving oxidative stress or inflammation.

    Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The exact mechanism of action of 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide is not fully understood. it is believed to interact with molecular targets such as enzymes or receptors involved in oxidative stress pathways. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar compounds include other benzodioxole and oxazole derivatives, such as:

    5-(4,6-dibromo-1,3-benzodioxol-5-yl)-4-methyl-1,2-oxazole: This compound shares the benzodioxole and oxazole moieties but lacks the methoxy and hydrazide groups.

    4-methyl-N’-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide: This compound contains the oxazole and hydrazide groups but lacks the benzodioxole moiety.

The uniqueness of 5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N’-[(E)-(3-methylphenyl)methylidene]-4,5-dihydro-1,2-oxazole-3-carbohydrazide lies in its combination of these functional groups, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C21H19Br2N3O5

Molecular Weight

553.2 g/mol

IUPAC Name

5-(4,6-dibromo-7-methoxy-1,3-benzodioxol-5-yl)-4-methyl-N-[(E)-(3-methylphenyl)methylideneamino]-4,5-dihydro-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C21H19Br2N3O5/c1-10-5-4-6-12(7-10)8-24-25-21(27)16-11(2)17(31-26-16)13-14(22)18(28-3)20-19(15(13)23)29-9-30-20/h4-8,11,17H,9H2,1-3H3,(H,25,27)/b24-8+

InChI Key

LYPBVXVFWBVETA-KTZMUZOWSA-N

Isomeric SMILES

CC1C(ON=C1C(=O)N/N=C/C2=CC=CC(=C2)C)C3=C(C4=C(C(=C3Br)OC)OCO4)Br

Canonical SMILES

CC1C(ON=C1C(=O)NN=CC2=CC=CC(=C2)C)C3=C(C4=C(C(=C3Br)OC)OCO4)Br

Origin of Product

United States

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